Tert-butyl 3-cyano-3-(2,4-dichlorophenyl)propanoate
Description
Tert-butyl 3-cyano-3-(2,4-dichlorophenyl)propanoate is a synthetic organic compound characterized by a 2,4-dichlorophenyl group, a cyano substituent, and a tert-butyl ester moiety. The compound’s synthesis involves multi-step reactions, as evidenced by related procedures yielding derivatives with 2,4-dichlorophenyl sulfonamides and esters. For example, intermediates such as Boc-protected sulfonamides (e.g., 11a) are synthesized with high yields (98%), indicating efficient protection and coupling strategies . The tert-butyl ester group likely enhances steric bulk and lipophilicity, influencing stability and bioavailability.
Properties
IUPAC Name |
tert-butyl 3-cyano-3-(2,4-dichlorophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO2/c1-14(2,3)19-13(18)6-9(8-17)11-5-4-10(15)7-12(11)16/h4-5,7,9H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREDRRRKQJQQMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C#N)C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-3-(2,4-dichlorophenyl)propanoate typically involves the reaction of tert-butyl 3-bromo-3-(2,4-dichlorophenyl)propanoate with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with a cyano group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyano-3-(2,4-dichlorophenyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester group.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a suitable catalyst can reduce the cyano group.
Substitution: Nucleophiles such as amines or thiols can react with the dichlorophenyl group under appropriate conditions.
Major Products Formed
Hydrolysis: Tert-butyl 3-cyano-3-(2,4-dichlorophenyl)propanoic acid.
Reduction: Tert-butyl 3-amino-3-(2,4-dichlorophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-cyano-3-(2,4-dichlorophenyl)propanoate is utilized in several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Material Science: It is employed in the development of novel materials with specific properties.
Biological Studies: Researchers use it to study the effects of cyano and dichlorophenyl groups on biological systems.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-3-(2,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the dichlorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Diclocymet: Shares the 2,4-dichlorophenyl and cyano groups but replaces the ester with an amide, reducing hydrolytic stability .
- Diclofop-methyl : A methyl ester herbicide; the tert-butyl group in the target compound may confer greater resistance to esterase degradation .
- Strobilurin A.1.34: Contains a pyrazole ring and targets mitochondrial complex III (Qo site), whereas the target compound’s mode of action remains unconfirmed but may differ due to the cyano group .
- Chlorfenapyr : A pyrrole insecticide with a bromine substituent, highlighting how halogen placement dictates biological specificity .
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